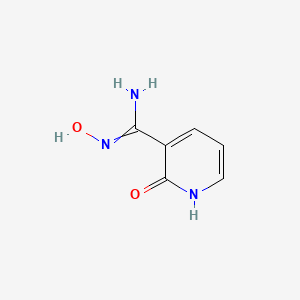

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDQJJBEZBXWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in aqueous or alcoholic media using hydroxylamine hydrochloride (NHOH·HCl) and a base such as sodium carbonate (NaCO) or triethylamine (EtN) to liberate free hydroxylamine. For example, refluxing 2-oxo-1H-pyridine-3-carbonitrile with hydroxylamine hydrochloride (1.2 equivalents) and NaCO (2 equivalents) in ethanol at 80°C for 12–24 hours yields N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide in 75–85% yield. The mechanism proceeds via a two-step nucleophilic addition-elimination sequence, where hydroxylamine attacks the electrophilic nitrile carbon, forming an intermediate iminoxy species that tautomerizes to the stable amidoxime.

Optimization and Challenges

-

Solvent Selection : Ethanol and methanol are preferred for their ability to dissolve both hydroxylamine salts and nitrile substrates. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may require higher temperatures.

-

Base Stoichiometry : Excess base (>2 equivalents) neutralizes HCl generated during the reaction, preventing protonation of hydroxylamine and ensuring sustained nucleophilicity.

-

Byproduct Formation : Competing hydrolysis of the nitrile to the corresponding carboxylic acid (2-oxo-1H-pyridine-3-carboxylic acid) is minimized by maintaining anhydrous conditions and controlled pH.

Ring-Opening Functionalization of Pyrones

An alternative route involves the transformation of 2-pyrone derivatives into 1-hydroxy-2-pyridones, followed by functionalization at position 3. This method is particularly effective for introducing the hydroxylamino group.

Hydroxylammonium Salt-Mediated Ring Opening

U.S. Patent 4,916,228 discloses the reaction of 3-substituted-2-pyrones (e.g., 3-cyano-2-pyrone) with hydroxylammonium chloride (NHOHCl) in the presence of sodium carbonate. Heating the mixture at 60–105°C in ethanol replaces the pyrone oxygen with an N–OH group, yielding 1-hydroxy-3-cyano-2-pyridone. Subsequent hydrolysis of the nitrile to the amidoxime is achieved using hydroxylamine under basic conditions.

Key Data:

Multi-Step Synthesis via Pyridine N-Oxides

Pyridine N-oxides serve as versatile intermediates for introducing oxygen and nitrogen-based functional groups.

Chlorination-Hydrolysis Sequence

U.S. Patent 4,968,803 outlines a three-step protocol for synthesizing 2-hydroxypyridines:

-

Oxidation : Pyridine derivatives are oxidized with peracids (e.g., m-chloroperbenzoic acid) to form N-oxides.

-

Chlorination : Treatment with phosphorus pentachloride (PCl) introduces a chlorine atom at position 2.

-

Hydrolysis : Acidic or basic hydrolysis of 2-chloropyridine N-oxide yields 2-hydroxypyridine derivatives.

For this compound, this approach could be adapted by starting with 3-cyano-2-chloropyridine N-oxide, followed by hydroxylamine-mediated substitution of the chlorine atom.

Acetic Anhydride-Mediated Rearrangement

U.S. Patent 2,752,356 describes the synthesis of 2-hydroxypyridine-1-oxide via acetic anhydride-mediated rearrangement of pyridine N-oxide. Refluxing pyridine N-oxide with acetic anhydride generates an acetylated intermediate, which is subsequently oxidized with hydrogen peroxide (HO) to introduce the hydroxyl group. While this method primarily targets 2-hydroxypyridines, modifying the starting material to include a nitrile group at position 3 could enable access to the target compound.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Scalability | Functional Group Tolerance | Key Challenges |

|---|---|---|---|---|

| Nitrile Hydroxylation | 75–85 | High | Moderate | Competing hydrolysis |

| Pyrone Ring Opening | 70–90 | Moderate | High | Multi-step synthesis |

| N-Oxide Chlorination | 60–75 | Low | Low | Harsh reagents (PCl) |

| Photochemical Isomerization | N/A | Experimental | High | Specialized equipment required |

Chemical Reactions Analysis

N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

Substitution: The hydroxylamine group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Drug Development

The compound has shown promise as a lead compound for developing drugs targeting specific enzymes or pathways. Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential anti-cancer properties or other therapeutic effects.

Enzyme Inhibition

Research indicates that N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide interacts with specific enzymes, modulating biochemical pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic implications.

This compound exhibits significant biological activity. Initial findings suggest it may have:

- Anticancer Properties : Evidence points towards its ability to inhibit tumor growth and induce apoptosis in cancer models.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Further research is needed to explore its effects in vivo and its potential as an anti-cancer agent.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interactions of this compound with various biological targets has revealed that it alters specific enzymatic activities, which may lead to therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as xanthine oxidase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of reactive oxygen species and other metabolic byproducts .

Comparison with Similar Compounds

Structural and Functional Modifications

- Substituent Effects : The addition of a bromine atom at the 5-position introduces steric bulk and electron-withdrawing effects, which may alter reactivity and binding affinity.

- Purity : The brominated derivative is listed at 95% purity, suggesting it is a commercially available intermediate for further functionalization .

Hypothetical Property Comparison

Research Implications

- Reactivity : The bromine atom in the 5-position may enable participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, expanding synthetic utility compared to the parent compound.

Biological Activity

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including enzyme inhibition, metabolic modulation, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with hydroxy, oxo, and carboximidamide functional groups. Its molecular formula is . The hydroxy group enhances reactivity, while the carboximidamide group may influence interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play critical roles in cellular processes.

- Modulation of Metabolic Pathways : Evidence suggests it may influence metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest interactions with specific enzymes and receptors, leading to altered biochemical pathways. Further research is needed to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies : Research has indicated that the compound inhibits enzymes involved in metabolic pathways. For instance, studies have shown that it can effectively inhibit certain hydrolases and transferases, which are essential for various cellular functions.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, although the specific pathways involved remain to be clarified.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide | Lacks N-hydroxy group | Similar structure but different functional properties |

| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Precursor in synthesis | Serves as starting material for synthesis |

| N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Contains amide instead of carboximidamide | Different functional group affects reactivity and activity |

This compound stands out due to its combination of hydroxy and carboximidamide groups, contributing to its distinct reactivity and potential biological effects compared to similar compounds.

Future Directions for Research

Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level will be crucial for elucidating the compound's therapeutic potential.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics will provide insights into the clinical applicability of this compound.

- Development of Derivatives : Exploring derivatives of this compound could enhance its efficacy and selectivity for biological targets.

Q & A

Q. What are the key structural features and spectroscopic identifiers for N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide?

The compound contains a pyridine ring substituted with a hydroxycarboximidamide group and a ketone at position 2. Key identifiers include:

Q. What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves:

- Nucleophilic substitution of pyridine precursors with hydroxylamine derivatives.

- Oxidation-reduction cycles to stabilize the hydroxycarboximidamide group, using reagents like potassium permanganate or sodium borohydride .

- Reaction optimization : Temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (Lewis acids) are critical for yield improvement .

Q. How can structural purity and stability be validated for this compound?

- Analytical Techniques : Use NMR (¹H/¹³C) to confirm substitution patterns, IR for functional group analysis (e.g., N–O stretch at ~950 cm⁻¹), and LC-MS for purity assessment .

- Stability Testing : Monitor degradation under varying pH, temperature, and light exposure via accelerated stability studies .

Advanced Research Questions

Q. How do electronic substituent effects on the pyridine ring influence reactivity in this compound?

- Computational Analysis : Apply density functional theory (DFT) to map electron density distributions. For example, methoxy or nitroso substituents alter the pyridine ring’s electron-withdrawing/donating behavior, impacting nucleophilic attack sites .

- Experimental Validation : Compare reaction rates of substituted analogs (e.g., 5-methoxy derivatives) in nucleophilic substitution reactions .

Q. What methodologies resolve contradictions in reported biological activities of this compound?

- Data Triangulation : Cross-reference antimicrobial assay results (e.g., MIC values) with structural analogs like N'-Hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide, which share the hydroxycarboximidamide pharmacophore .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., β-lactamase or kinase targets) to clarify whether bioactivity arises from direct binding or metabolic byproducts .

Q. How can computational modeling optimize experimental design for derivatizing this compound?

- QSAR Modeling : Correlate substituent parameters (Hammett σ, π-values) with observed bioactivity to prioritize synthetic targets .

- Docking Simulations : Predict binding affinities to biological targets (e.g., bacterial enzymes) using software like AutoDock Vina .

Q. What are the challenges in interpreting spectral data for degradation products of this compound?

- Degradation Pathways : Oxidation of the hydroxycarboximidamide group yields oxo derivatives, while hydrolysis may produce carboxylic acids. Use high-resolution MS/MS to distinguish fragmentation patterns .

- Isolation Techniques : Employ preparative HPLC or crystallization to isolate and characterize degradation impurities .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

- Meta-Analysis Framework :

Standardize Data : Normalize MIC values to common reference strains (e.g., E. coli ATCC 25922).

Control Variables : Account for differences in solvent (DMSO vs. water), inoculum size, and incubation time .

Statistical Testing : Apply ANOVA to assess significance of inter-study variability .

Q. Why do computational predictions of electronic properties conflict with experimental UV/Vis data?

- Error Sources :

- Solvent Effects : TD-DFT calculations often neglect solvent interactions; validate with polarizable continuum models (PCM) .

- Conformational Flexibility : Include multiple rotamers in DFT simulations to account for dynamic structural changes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.